molecular formula C22H17N3O5 B2856716 (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide CAS No. 1211944-91-0

(E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2856716
CAS No.: 1211944-91-0
M. Wt: 403.394
InChI Key: ZHKHZGKXIIFHMV-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the furan-2-carbonyl group. The final step usually involves the formation of the acrylamide moiety through a condensation reaction with 4-nitrophenylacrylic acid under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and indole moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The acrylamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and indole rings.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted acrylamide derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.

Biology

Medicine

Research may explore its use as a drug candidate for treating various diseases, given its structural similarity to known bioactive compounds.

Industry

In material science, it could be used in the development of new polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide exerts its effects would depend on its interaction with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids, with pathways involving inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-methoxyphenyl)acrylamide
  • (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-chlorophenyl)acrylamide

Uniqueness

The unique combination of the furan-2-carbonyl group, indole moiety, and 4-nitrophenyl group in (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

(E)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c26-21(10-5-15-3-8-18(9-4-15)25(28)29)23-17-7-6-16-11-12-24(19(16)14-17)22(27)20-2-1-13-30-20/h1-10,13-14H,11-12H2,(H,23,26)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKHZGKXIIFHMV-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.